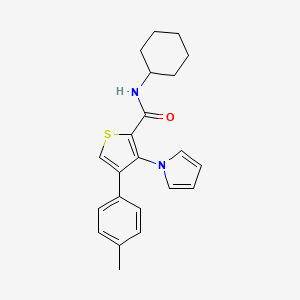

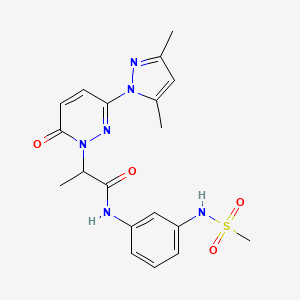

![molecular formula C21H18ClN3O B2520885 3-[1-(4-chlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone CAS No. 860784-70-9](/img/structure/B2520885.png)

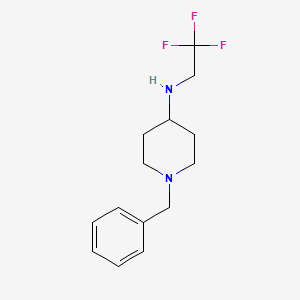

3-[1-(4-chlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "3-[1-(4-chlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone" is a derivative of benzimidazole, which is a heterocyclic aromatic organic compound. This compound is closely related to various other compounds that have been synthesized and studied for their potential biological activities and chemical properties. The benzimidazole core is a common motif in medicinal chemistry due to its relevance in biological systems and its potential therapeutic applications .

Synthesis Analysis

The synthesis of related benzimidazole derivatives often involves multicomponent reactions, as seen in the one-step synthesis of pyrido[1,2-a]benzimidazole derivatives. These reactions can include the use of chloroacetonitrile, malononitrile, aromatic aldehyde, and pyridine or 3-picoline, which are combined in refluxing acetonitrile to produce the desired compounds . Similarly, the synthesis of 1-benzylbenzimidazole and 3-benzylimidazo[4,5-b]pyridine derivatives involves the substitution in the 2-position by various side chains, which can significantly affect the potency of the resulting compounds as thromboxane A2 receptor antagonists .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be characterized using various spectroscopic techniques such as NMR, MS, IR spectra, and X-ray crystallography. These techniques provide insights into the arrangement of atoms within the molecule and the geometry of the compound. For instance, the study of 4-{6-chloro-3-(4-chlorobenzyl)imidazo[4,5-b]pyridin-2-yl}-3,3-dimethylbutanoic acid revealed the dihedral angles between the imidazopyridine group and the phenyl ring, which can influence the compound's biological activity .

Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions, including cyclization, alkylation, and condensation. For example, the reaction of dihalocarbenes with 2-(benzylideneamino)pyridines can lead to the formation of 2-aryl-3-haloimidazo[1,2-a]pyridines through intramolecular cyclization . These reactions are crucial for modifying the structure of the benzimidazole core to obtain compounds with desired properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of substituents like chloro groups or alkyl chains can alter these properties, which is important for the compound's application in various fields. The study of photochromic benzimidazol[1,2a]pyrrolidin-2-ones, for example, showed that these compounds exhibit thermally stable highly colored photochromes, indicating their potential use in photochromic materials .

Scientific Research Applications

Chemical Synthesis and Modification

3-[1-(4-chlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone and its derivatives have been extensively used as starting materials or intermediates in the synthesis of a structurally diverse library of compounds. Various alkylation and ring closure reactions have been performed with these compounds to produce a wide range of derivatives, including dithiocarbamates, thioethers, and various NH-azoles. These compounds have been employed in synthesizing pyrazolines, pyridines, benzodiazepines, benzothiazepines, pyrimido[1,2-a]benzimidazoles, and 4-hydroxypiperidine derivatives (Roman, 2013).

Photophysical Properties and Luminescence

The photophysical properties and luminescence of compounds, including 5,6-dimethyl-2-(pyridin-2-yl)-1-(pyridin-2-ylmethyl)-1H-benzimidazole derivatives, have been studied. Transition metal complexes of these ligands, specifically platinum(II) complexes, exhibit luminescence in the solid state at room temperature. These compounds display various coordination geometries and exhibit interesting intermolecular interactions in their solid-state structure, including hydrogen bonding and anagostic interactions, which are of significance in photophysical studies (Destefano & Geiger, 2017).

Crystal Structure and Spectroscopic Properties

The crystal structures and spectroscopic properties of certain derivatives of 3-[1-(4-chlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone have been elucidated, revealing their utility in structural chemistry. For example, the structure determination of 2-(2-pyridin-4-yl-vinyl)-1H-benzimidazole derivatives provided insights into their conformation, molecular interactions, and photophysical characteristics. These studies are crucial for understanding the material's properties and potential applications in fields such as optoelectronics (Hranjec et al., 2008).

Mechanism of Action

Benzimidazoles

are a class of compounds that have been found to have a wide range of biological activities . They can bind with high affinity to multiple receptors, making them useful in the development of new therapeutic agents . They have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

properties

IUPAC Name |

3-[1-[(4-chlorophenyl)methyl]-5,6-dimethylbenzimidazol-2-yl]-1H-pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18ClN3O/c1-13-10-18-19(11-14(13)2)25(12-15-5-7-16(22)8-6-15)20(24-18)17-4-3-9-23-21(17)26/h3-11H,12H2,1-2H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFHWHYOJVZAJKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C(=N2)C3=CC=CNC3=O)CC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

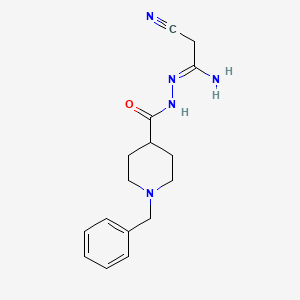

![6-ethyl-octahydro-1H-pyrido[3,4-b]morpholine](/img/structure/B2520803.png)

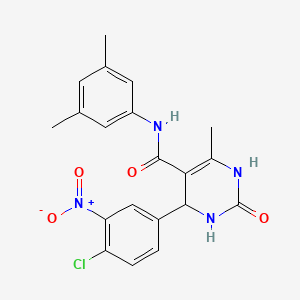

![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]thiophene-2-carboxamide](/img/structure/B2520804.png)

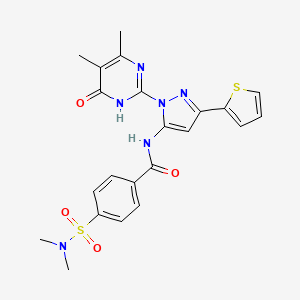

![N-(3,4-dichlorophenyl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2520807.png)

![6-Chlorothieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B2520811.png)

![2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-propylacetamide](/img/structure/B2520822.png)